Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound listed in the PubChem database. It is used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings.
Preparation Methods
The preparation of Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its solubility and stability . The preparation process typically involves dissolving the compound in a suitable solvent and then adding cyclodextrins under controlled conditions to form the inclusion complex.
Chemical Reactions Analysis
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in studies involving enzyme interactions and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, this compound is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity profiles. For instance, compounds like aspirin (CID 2244) and salicylsalicylic acid (CID 5161) share some structural similarities but differ in their specific applications and effects .
By understanding the detailed properties and applications of Tert-butyl 8-amino-6-thia-2-azaspiro[34]octane-2-carboxylate, researchers can better utilize this compound in their scientific endeavors
Properties
IUPAC Name |
tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-5-11(6-13)7-16-4-8(11)12/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEASOFQSKWYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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